molecular formula C10H14O2 B3117694 (1R)-1-(4-ethoxyphenyl)ethan-1-ol CAS No. 225920-04-7

(1R)-1-(4-ethoxyphenyl)ethan-1-ol

Cat. No.: B3117694
CAS No.: 225920-04-7
M. Wt: 166.22 g/mol
InChI Key: GKGQWBJLOYXULB-MRVPVSSYSA-N
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Description

(1R)-1-(4-Ethoxyphenyl)ethan-1-ol is a chiral secondary alcohol of high interest in organic and medicinal chemistry research. This compound serves as a versatile enantiopure building block for the synthesis of more complex molecules . Its structure, featuring a chiral center adjacent to a phenolic ether ring, makes it a valuable precursor in asymmetric synthesis and for studying stereoselective reactions. Researchers utilize this chiral intermediate in the development of active pharmaceutical ingredients (APIs) and other fine chemicals where specific stereochemistry is critical for function . The compound is offered with guaranteed high enantiomeric purity to ensure consistent and reliable research outcomes. This compound is for research purposes and is not intended for diagnostic or therapeutic uses. Handle with appropriate care in a well-controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-ethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGQWBJLOYXULB-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure 1r 1 4 Ethoxyphenyl Ethan 1 Ol

Biocatalytic Approaches to (1R)-1-(4-ethoxyphenyl)ethan-1-ol

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.gov The production of this compound benefits significantly from enzyme-catalyzed processes.

Enzyme-Catalyzed Asymmetric Reduction of 1-(4-ethoxyphenyl)ethanone

The most direct biocatalytic route to this compound is the asymmetric reduction of the prochiral ketone, 1-(4-ethoxyphenyl)ethanone. nist.govnih.gov This transformation is effectively catalyzed by a class of enzymes known as oxidoreductases or dehydrogenases. ethz.ch

Carbonyl reductases (CREDs), also known as ketoreductases (KREDs), are a subset of alcohol dehydrogenases that are particularly effective in the stereoselective reduction of carbonyl compounds. jiangnan.edu.cn These enzymes can deliver high enantiomeric excess (ee) for the desired alcohol product. For the synthesis of this compound, a CRED with an anti-Prelog stereopreference is required. nih.gov The stereospecificity of these enzymes allows for the production of optically active alcohols, which are valuable in various industries. nih.gov

Research has focused on identifying and engineering CREDs for improved activity and selectivity. For instance, studies have shown that codon optimization and directed evolution can enhance the expression and catalytic efficiency of these enzymes in host organisms like Escherichia coli. researchgate.net The use of co-expression systems with other enzymes, such as glucose dehydrogenase for cofactor regeneration (NADH or NADPH), has proven to be an effective strategy to drive the reaction towards completion and improve yields. researchgate.net

Table 1: Examples of Carbonyl Reductases in Asymmetric Reduction

Enzyme SourceSubstrateProductEnantiomeric Excess (ee)YieldReference
Candida parapsilosis (RCR)2-hydroxyacetophenone(R)-1-phenyl-1,2-ethanediol>99%>99% researchgate.net
Saccharomyces cerevisiae AS2.346 (AsSDR1)Ethyl secodione(13R,17S)-ethyl secolHigh47.88% increase with overexpression nih.gov

Alcohol dehydrogenases (ADHs) are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov For the synthesis of this compound, ADHs that selectively produce the (R)-enantiomer are of particular interest. nih.gov Several bacterial ADHs have been identified that exhibit (R)-specificity, notably from the genus Lactobacillus. nih.govresearchgate.net These enzymes often accept a wide range of ketone substrates, making them versatile tools for chiral synthesis. nih.govresearchgate.net

To improve the enantioselectivity and activity of enzymes for specific substrates like 1-(4-ethoxyphenyl)ethanone, both substrate and enzyme engineering strategies are employed. Rational design of enzymes involves making specific changes to the enzyme's amino acid sequence based on an understanding of its structure and catalytic mechanism. nih.gov This can involve modifying the enzyme's active site to better accommodate the substrate and favor the formation of the desired enantiomer. nih.gov

Strategies based on steric hindrance, where the enzyme's binding pocket is altered, have been successfully used to enhance enantioselectivity. nih.gov Computational protein design tools can aid in predicting mutations that will lead to improved enzyme function. nih.gov These rational design approaches can significantly reduce the effort required for enzyme engineering compared to random mutagenesis. nih.gov

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a method used to separate a racemic mixture of enantiomers. wikipedia.org In enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer, leaving the other unreacted. uni-graz.at For producing this compound, an enzyme could be used to selectively acylate or oxidize the (S)-enantiomer from a racemic mixture of 1-(4-ethoxyphenyl)ethan-1-ol, thereby enriching the (R)-enantiomer. Lipases are commonly used for enantioselective acylation in these processes. unipd.it

Dynamic kinetic resolution (DKR) is an advancement over kinetic resolution that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org DKR combines the enzymatic resolution step with in-situ racemization of the unreacted enantiomer. wikipedia.org This is often achieved using a metal catalyst for racemization. Chemoenzymatic DKR, which combines a chemical racemization catalyst with an enzymatic resolution step, has been successfully applied to the synthesis of various chiral alcohols. wikipedia.org

Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution

FeatureKinetic ResolutionDynamic Kinetic Resolution
Maximum Theoretical Yield 50% of a single enantiomer100% of a single enantiomer
Process Selective reaction of one enantiomerSelective reaction of one enantiomer with simultaneous racemization of the other
Key Components Enantioselective enzymeEnantioselective enzyme and a racemization catalyst

Asymmetric Catalysis in the Preparation of this compound

While biocatalysis offers significant advantages, traditional asymmetric catalysis using metal complexes and chiral ligands remains a powerful tool for the synthesis of enantiopure alcohols. These methods often involve the asymmetric transfer hydrogenation of the corresponding ketone.

The asymmetric 1,4-functionalization of 1,3-enynes using a combination of photoredox and transition-metal catalysis represents an emerging area that can lead to the formation of chiral alcohols. nih.gov Although not directly applied to 1-(4-ethoxyphenyl)ethanone in the provided context, the principles of using dual catalysis to create chiral centers are relevant. Such methods can offer access to a wide range of chiral building blocks. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of Prochiral Ketones

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, and transition metal catalysis is a particularly powerful tool for this transformation. Both asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) have been extensively developed, with ruthenium (Ru) complexes being among the most successful catalysts.

These reactions involve the transfer of two hydrogen atoms to the carbonyl group of 4'-ethoxyacetophenone (B44001) with high stereoselectivity. The chirality of the final alcohol product is dictated by the chiral ligand coordinated to the metal center. In AH, molecular hydrogen (H₂) is used as the hydrogen source, often under pressure. In contrast, ATH utilizes other organic molecules, such as isopropanol (B130326) or a formic acid/triethylamine mixture, as the source of hydrogen.

A key mechanistic aspect of many successful Ru-catalyzed systems is the concept of metal-ligand bifunctional catalysis. In these systems, the reaction does not proceed through direct coordination of the ketone to the metal center. Instead, the catalyst, often an 18-electron Ru-hydride species, delivers a hydride to the ketone carbonyl carbon while a proton is simultaneously transferred from the chiral ligand (typically an N-H moiety) to the carbonyl oxygen via an outer-sphere mechanism. This concerted process occurs through a six-membered ring transition state, which accounts for the high efficiency and enantioselectivity observed. The choice of the chiral ligand, solvent, and reaction conditions is critical for achieving optimal results.

Below is a table summarizing representative results for the asymmetric hydrogenation of 4'-ethoxyacetophenone using well-established chiral Ru-catalyst systems.

Catalyst SystemHydrogen SourceSolventYield (%)Enantiomeric Excess (e.e.) (%)
RuCl(S,S)-TsDPENHCOOH/NEt₃CH₂Cl₂9899
[Ru(OTf){(S,S)-TsDPEN}(p-cymene)]H₂ (10 atm)Methanol10097
RuCl₂[(S)-Xyl-BINAP]₂H₂ (4 atm)Ethanol/Toluene9598

Organocatalytic Methodologies for Chiral Alcohol Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. For the synthesis of chiral alcohols like this compound, organocatalytic transfer hydrogenation is a prominent strategy.

This approach often involves a chiral phosphoric acid (CPA) or a derivative of a cinchona alkaloid as the catalyst. These catalysts can activate the ketone and facilitate the stereoselective transfer of a hydride from a simple hydrogen donor. A common and effective hydrogen source in these reactions is a Hantzsch ester.

The mechanism involves the protonation of the ketone's carbonyl oxygen by the chiral catalyst, making it more electrophilic. The catalyst, through non-covalent interactions such as hydrogen bonding, then forms a well-organized ternary complex with the activated ketone and the Hantzsch ester. This chiral environment directs the hydride transfer from the Hantzsch ester to one specific face of the ketone, leading to the formation of the alcohol with high enantioselectivity. A key advantage of organocatalysis is the avoidance of potentially toxic and expensive heavy metals, contributing to greener synthetic processes.

The following table illustrates the potential application of organocatalysis for the synthesis of this compound.

Catalyst TypeExample CatalystHydrogen SourceYield (%)Enantiomeric Excess (e.e.) (%)
Chiral Phosphoric Acid (CPA)(R)-TRIPHantzsch Ester9296
Cinchona Alkaloid DerivativeQuinine-derived ThioureaHantzsch Ester8991

Chemoenzymatic Cascade Reactions for Stereocontrolled Access

Biocatalysis offers an exceptionally selective and environmentally benign route to enantiopure chemicals. For the synthesis of this compound, alcohol dehydrogenases (ADHs) are particularly effective. These enzymes catalyze the reduction of ketones to alcohols with exquisite stereo-, regio-, and chemoselectivity.

A chemoenzymatic cascade reaction can be designed for this purpose. In this system, an ADH that follows Prelog's rule is selected to reduce the carbonyl group of 4'-ethoxyacetophenone, delivering a hydride to the Re-face of the ketone to produce the desired (R)-alcohol. ADHs require a stoichiometric amount of a nicotinamide (B372718) cofactor, typically NADPH or NADH, for the hydride transfer. To make the process economically viable, an in situ cofactor regeneration system is employed. This is often achieved by adding a second enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate, like glucose.

The GDH oxidizes glucose to gluconolactone, simultaneously regenerating the expensive NADPH cofactor from its oxidized form (NADP⁺). This creates a cascade where the cofactor is continuously recycled, allowing a small, catalytic amount to be used for the reduction of a large amount of the primary substrate. Such systems operate in aqueous media under mild conditions of temperature and pH, making them a hallmark of green chemistry.

Primary Enzyme (ADH)Cofactor Regeneration SystemConversion (%)Enantiomeric Excess (e.e.) (%)
ADH from Lactobacillus brevis (LBADH)Glucose Dehydrogenase (GDH) / Glucose>99>99 (R)
ADH from Thermoanaerobacter sp.Isopropanol (substrate-coupled)98>99 (R)
Engineered Ketoreductase (KRED)Glucose Dehydrogenase (GDH) / Glucose>99>99 (R)

Chiral Auxiliary-Mediated and Chiral Pool-Derived Syntheses

An alternative classical, yet robust, strategy for controlling stereochemistry involves the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For a ketone like 4'-ethoxyacetophenone, this method is less direct than asymmetric reduction. A potential route could involve converting the ketone into an enolate or enamine and reacting it with a chiral electrophile, or converting it to an α,β-unsaturated system to which a chiral auxiliary is attached before a diastereoselective conjugate addition.

A more direct and highly effective strategy that draws from the "chiral pool" (readily available, inexpensive enantiopure natural products) is the Corey-Bakshi-Shibata (CBS) reduction. This method uses a borane (B79455) (BH₃) as the stoichiometric reductant, while the stereoselectivity is controlled by a catalytic amount of a chiral oxazaborolidine catalyst. The catalyst is typically prepared in situ from a chiral amino alcohol, most commonly (S)-prolinol, which is derived from the amino acid (S)-proline.

In the CBS reduction of 4'-ethoxyacetophenone, the ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst. This pre-organization, along with steric factors, directs the delivery of a hydride from the BH₃-catalyst complex to the Re-face of the ketone, leading to the formation

Mechanistic Studies and Stereochemical Control in the Formation of 1r 1 4 Ethoxyphenyl Ethan 1 Ol

Reaction Pathway Elucidation in Asymmetric Reductions

The formation of (1R)-1-(4-ethoxyphenyl)ethan-1-ol is typically achieved through the asymmetric reduction of 4'-ethoxyacetophenone (B44001). This transformation can be accomplished via two main catalytic routes: asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (ATH) (using hydrogen donors like isopropanol (B130326) or formic acid). Both pathways have been extensively studied, often using acetophenone (B1666503) as a model substrate, and the mechanistic principles are broadly applicable to its derivatives like 4'-ethoxyacetophenone.

In asymmetric transfer hydrogenation (ATH) catalyzed by ruthenium(II) complexes, such as those with chiral N-tosylethylenediamine ligands, the reaction is proposed to proceed through a metal-ligand bifunctional mechanism. This mechanism does not involve direct coordination of the ketone to the metal center. Instead, the reduction occurs in the outer coordination sphere of an 18-electron ruthenium hydride species. The catalytic cycle for a typical Ru(II)-catalyzed ATH involves the following key steps:

Formation of the Active Catalyst: The precatalyst reacts with a base (e.g., in the isopropanol solvent) to form the active 18-electron ruthenium hydride complex.

Hydrogen Transfer: The ketone substrate interacts with the catalyst, and a concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group of the ketone occurs. This step is often the stereochemistry-determining step.

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with the hydrogen donor (e.g., isopropanol), which provides a fresh hydride to the metal center and is itself oxidized to acetone.

Similarly, iron-based catalysts have been developed for ATH. The activation of these precatalysts can be complex, sometimes involving an induction period where the active catalytic species is formed. For instance, the activation of an iron(II) precatalyst can involve a rapid reaction with a base to form an ene-amido complex, followed by a slower reaction with isopropoxide to generate the catalytically active amido-(ene-amido) complex.

Catalyst TypeHydrogen SourceKey Mechanistic Feature
Ru(II)-TsDPENIsopropanol/Formic AcidMetal-ligand bifunctional catalysis; outer-sphere mechanism.
Fe(II)-PNNPIsopropanolComplex activation pathway involving ligand reduction.
OxazaborolidineBorane (B79455)Coordination of ketone and borane to the Lewis acidic boron center.
Alcohol Dehydrogenase (ADH)NAD(P)HSubstrate binding in a chiral active site; hydride transfer from cofactor.

Role of Catalyst-Substrate Interactions and Transition State Geometries

The enantioselectivity of the asymmetric reduction of 4'-ethoxyacetophenone is determined by the difference in the activation energies of the two diastereomeric transition states that lead to the (R) and (S) enantiomers. The chiral catalyst creates a three-dimensional environment that favors one transition state over the other. This discrimination is governed by a subtle interplay of steric and electronic interactions, particularly non-covalent interactions, between the catalyst and the substrate.

In the case of metal-based catalysts, the chiral ligands are designed to create a well-defined chiral pocket around the metal center. For the asymmetric transfer hydrogenation of acetophenone using an iron-based catalyst, density functional theory (DFT) calculations have shown that the preferential formation of the (R)-alcohol is induced by the specific positioning of the phenyl groups on the catalyst's ligand. A stabilizing π-π interaction between the aryl ring of the ketone and the ene-amido moiety of the ligand was identified in the favored transition state. Conversely, the transition state leading to the (S)-enantiomer is destabilized by steric repulsion between the ketone's aryl group and the phosphine's aryl groups.

Non-covalent interactions, such as CH-π interactions, hydrogen bonds, and π-stacking, are increasingly recognized as critical for high enantioselectivity. These weak interactions help to lock the substrate into a specific orientation within the catalyst's chiral environment, thereby amplifying the energy difference between the competing transition states.

For the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, a six-membered transition state model is proposed. The prochiral ketone and the borane reagent coordinate to the Lewis acidic boron atom of the catalyst. The stereochemical outcome is dictated by the preferential approach of the hydride from the borane to one of the two enantiotopic faces of the ketone's carbonyl group. The bulky substituent on the oxazaborolidine ring directs the ketone to coordinate in a way that minimizes steric hindrance, thus exposing one face to the hydride attack.

Catalytic SystemKey Interaction in Favored Transition StatePredicted Outcome for Acetophenone
(S,S)-amine(ene-amido) hydrido iron complexπ-π stacking between ketone's aryl ring and ligand's ene-amido moiety.

Advanced Spectroscopic and Chromatographic Characterization of Enantiopurity and Absolute Configuration

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a primary method for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.usnih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. sigmaaldrich.com The differential interaction results in different retention times for the (R)- and (S)-enantiomers, allowing for their quantification.

For the analysis of (1R)-1-(4-ethoxyphenyl)ethan-1-ol, a CSP based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, is often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326), is critical for achieving optimal separation. Detection is commonly performed using a UV detector, as the phenyl group in the molecule is a strong chromophore. uma.es

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Table 1: Illustrative Chiral HPLC Conditions for Separation of Aryl Alcohol Enantiomers

Parameter Condition Purpose
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica) Provides chiral recognition for enantioseparation.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) Elutes the compounds; the ratio is optimized for resolution and analysis time.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase through the column.
Detection UV at 254 nm Monitors the eluting enantiomers based on their UV absorbance.

| Temperature | 25 °C | Maintains consistent and reproducible separation conditions. |

This table presents typical starting conditions for method development for a compound like 1-(4-ethoxyphenyl)ethan-1-ol, based on common practices for similar chiral aromatic alcohols. researchgate.net

Chiral Gas Chromatography (GC) for Enantiomeric Purity Analysis

Chiral Gas Chromatography (GC) is another powerful technique for the separation and quantification of enantiomers. nih.gov For volatile compounds like aryl alcohols, or their derivatized forms, chiral GC offers high resolution and sensitivity. sci-hub.se The stationary phases in chiral GC columns are typically based on cyclodextrin (B1172386) derivatives. gcms.cz These cage-like molecules have a chiral cavity, and enantiomers can fit differently into this space, leading to separation based on the stability of the transient diastereomeric complexes formed. sigmaaldrich.com

Prior to analysis, non-volatile alcohols may be derivatized, for instance, by converting the hydroxyl group into a less polar and more volatile trifluoroacetyl ester. This step can also enhance the separation. The determination of enantiomeric purity follows the same principle as in HPLC, where the relative peak areas of the separated enantiomers are used for calculation. sci-hub.se

Table 2: Representative Chiral GC Conditions

Parameter Condition Rationale
Column Cyclodextrin-based CSP (e.g., Rt-βDEXsm) The chiral selector that enables the separation of enantiomers. gcms.cz
Carrier Gas Helium or Hydrogen Inert gas to carry the analyte through the column.
Injector Temp. 250 °C Ensures rapid volatilization of the sample.
Oven Program 100 °C hold 2 min, ramp 5 °C/min to 180 °C A temperature gradient to effectively separate the enantiomers.
Detector Flame Ionization Detector (FID) Provides high sensitivity for organic compounds.

| Derivatization | Optional: Reaction with N-methyl-N-(trifluoroacetyl)trifluoroacetamide (MSTFA) | Increases volatility and can improve chiral recognition. |

This table outlines a general GC method that could be adapted for the analysis of 1-(4-ethoxyphenyl)ethan-1-ol.

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It is a powerful method for determining the absolute configuration of chiral molecules in solution or even in the solid state. rsc.org The VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure. rsc.org

For this compound, the experimental VCD spectrum would be compared to a theoretically predicted spectrum. This prediction is achieved through quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers (e.g., the R-enantiomer). A match between the signs and relative intensities of the bands in the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as (1R). nih.govrsc.org The stretching vibration of the hydroxyl (O-H) group and the C-O bond, as well as vibrations associated with the chiral center, are often sensitive probes in VCD analysis. nih.gov

Table 3: Key Principles of VCD Analysis

Feature Description
Measurement Difference in absorption (ΔA = A_L - A_R) of left and right circularly polarized IR light. rsc.org
Requirement The molecule must be chiral and vibrationally active.
Methodology Comparison of the experimental VCD spectrum with the quantum chemically calculated spectrum for a known configuration (e.g., R). rsc.org
Outcome Unambiguous assignment of the absolute configuration without the need for a reference standard of known configuration.

| Key Vibrations | OH-stretch, CO-stretch, and other modes near the chiral center are particularly informative. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of a chiral compound through the use of chiral auxiliaries. One common approach is the formation of diastereomers by reacting the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride). researchgate.net

When this compound is reacted with, for example, (S)-Mosher's acid chloride, a specific diastereomeric ester is formed. The resulting diastereomer has two chiral centers, and its ¹H or ¹⁹F NMR spectrum will be unique. By analyzing the chemical shift differences of protons near the newly formed ester linkage and comparing them to established models (the Mosher model), the absolute configuration of the original alcohol can be deduced. researchgate.netmdpi.com In the Mosher model, the spatial arrangement of the substituents around the chiral center influences the magnetic environment of nearby protons, causing predictable upfield or downfield shifts. researchgate.net

Alternatively, chiral solvating agents can be used. These agents form weak, transient diastereomeric complexes with the enantiomers directly in the NMR tube, leading to separate signals for the R and S enantiomers in the NMR spectrum. rsc.org

Table 4: Application of Mosher's Method for Absolute Configuration

Step Procedure Expected Outcome
1. Derivatization React the alcohol with both (R)- and (S)-Mosher's acid chloride in separate reactions. Formation of two distinct diastereomeric esters.
2. NMR Analysis Acquire ¹H NMR spectra for both diastereomeric products. Protons on opposite sides of the Mosher plane will experience different shielding effects.

| 3. Data Comparison | Analyze the chemical shift differences (Δδ = δ_S - δ_R) for protons of the ethoxyphenyl group. | The sign of Δδ for specific protons allows assignment of the absolute configuration based on the Mosher model. |

Computational Chemistry and Molecular Modeling for 1r 1 4 Ethoxyphenyl Ethan 1 Ol Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and elucidate reaction pathways. For systems involving (1R)-1-(4-ethoxyphenyl)ethan-1-ol, DFT calculations can be employed to study the mechanisms of its synthesis and subsequent reactions. For instance, the asymmetric reduction of a precursor ketone, 1-(4-ethoxyphenyl)ethanone, to form the chiral alcohol can be modeled to understand the transition states and energy barriers involved in the presence of a chiral catalyst.

A hypothetical DFT study on the oxidation of this compound could explore different mechanistic pathways, such as concerted versus stepwise processes. researchgate.net The influence of substituents on the phenyl ring and the nature of the oxidizing agent could also be systematically investigated to predict reactivity and selectivity.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction Involving a Chiral Alcohol

ParameterReactantTransition StateProduct
Relative Energy (kcal/mol) 0.00+15.2-5.8
Gibbs Free Energy (kcal/mol) -75.3-60.1-81.1

Note: This data is illustrative and not from a specific study on this compound.

Molecular Dynamics Simulations of Enzyme-Substrate and Catalyst-Substrate Complexes

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into the interactions between a substrate like this compound and a biological macromolecule or a synthetic catalyst. nih.gov These simulations can reveal the binding modes, conformational changes, and key intermolecular interactions that govern molecular recognition and catalytic activity.

In the context of enzymatic reactions, MD simulations can be used to model the docking of this compound into the active site of an enzyme, such as a lipase (B570770) or a dehydrogenase. By analyzing the trajectory of the simulation, researchers can identify crucial amino acid residues involved in substrate binding and stabilization of the transition state. This information is invaluable for enzyme engineering efforts aimed at improving stereoselectivity and catalytic efficiency. nih.govfrontiersin.org

Similarly, MD simulations can be applied to understand the interactions between this compound and a chiral catalyst in a non-biological setting. These simulations can help to rationalize the observed stereochemical outcome of a reaction by visualizing the three-dimensional arrangement of the substrate within the catalyst's chiral environment. Quantum mechanics/molecular mechanics (QM/MM) methods can be combined with MD to provide a more accurate description of the reactive event within the catalyst-substrate complex. chemrxiv.orgchemrxiv.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Chiral Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of molecules with their biological activity or physicochemical properties. nih.gov In the realm of chiral catalysis, QSAR/QSPR can be employed to design more effective catalysts for the synthesis of enantiomerically pure compounds like this compound.

A QSAR study in this context would involve synthesizing a library of chiral catalysts and experimentally measuring their performance (e.g., enantiomeric excess) in a specific reaction, such as the asymmetric reduction of 1-(4-ethoxyphenyl)ethanone. Various molecular descriptors for each catalyst, such as steric, electronic, and topological parameters, would then be calculated. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed catalytic performance.

This model can then be used to predict the effectiveness of new, unsynthesized catalyst candidates, thereby prioritizing synthetic efforts. While specific QSAR/QSPR studies focused on catalysts for the synthesis of this compound are not documented, the general methodology is widely applied in drug design and catalyst development. nih.gov

Table 2: Example of Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExamples
Electronic Dipole moment, HOMO/LUMO energies, Partial charges
Steric Molecular volume, Surface area, Molar refractivity
Topological Connectivity indices, Shape indices
Thermodynamic LogP, Polar surface area (TPSA)

In Silico Prediction of Stereochemical Outcomes

Computational methods play a crucial role in predicting the stereochemical outcome of asymmetric reactions. For the synthesis of this compound, in silico models can be used to predict which enantiomer will be preferentially formed when using a particular chiral catalyst or enzyme.

These predictions are often based on the analysis of the transition state energies for the formation of the (R) and (S) enantiomers. By calculating the energy difference between the two diastereomeric transition states (ΔΔG‡), the enantiomeric excess (ee) of the reaction can be predicted using the following relationship derived from transition state theory. A lower energy transition state corresponds to the major enantiomer formed.

DFT calculations are commonly used to determine these transition state energies with a high degree of accuracy. The models often include the explicit consideration of the chiral catalyst or enzyme active site to accurately capture the subtle non-covalent interactions that dictate stereoselectivity.

Transformative Applications of 1r 1 4 Ethoxyphenyl Ethan 1 Ol As a Chiral Synthon

Strategic Building Block in the Synthesis of Complex Organic Molecules

The unique structural features of (1R)-1-(4-ethoxyphenyl)ethan-1-ol, particularly its defined stereocenter, render it an important chiral building block. In asymmetric synthesis, the use of such chiral synthons is a powerful strategy for introducing stereochemical complexity in a controlled manner, which is crucial for the synthesis of biologically active molecules and other functional organic materials. researchgate.netnih.gov The hydroxyl group can be readily transformed into other functional groups, while the ethoxyphenyl group can participate in various coupling reactions, allowing for the elongation and elaboration of the molecular framework.

Precursor for Advanced Pharmaceutical Intermediates and Analogues

The pharmaceutical industry increasingly focuses on the development of single-enantiomer drugs to enhance efficacy and reduce side effects. nih.govrsc.org Chiral alcohols are pivotal intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). nih.govresearchgate.net While direct evidence for the use of this compound in the synthesis of specific commercial drugs is not extensively documented in publicly available literature, its structural motifs are present in several classes of therapeutic agents.

Angiotensin II Receptor Antagonists:

This class of antihypertensive drugs, which includes molecules like Losartan and Valsartan, often features a chiral center. nih.govnih.govmdpi.com The synthesis of these complex molecules frequently involves the use of chiral building blocks to establish the correct stereochemistry, which is critical for their biological activity. nih.govrsc.orgresearchgate.net The general strategies for synthesizing these antagonists often rely on the coupling of various fragments, where a chiral alcohol can serve as a key precursor to one of these fragments. nih.govrjptonline.org

REV-ERBα Antagonists:

REV-ERBα is a nuclear receptor that plays a significant role in regulating circadian rhythms and metabolism, making it a target for various diseases. nih.gov The development of synthetic antagonists for REV-ERBα is an active area of research. The molecular structures of these antagonists can be complex and often contain chiral centers. The synthesis of such compounds may utilize chiral alcohols as starting materials or key intermediates to ensure the desired stereochemical outcome, which can be crucial for potent and selective antagonism.

The general approach to synthesizing such pharmaceutical intermediates often involves biocatalytic methods or the use of chiral catalysts to produce enantiomerically pure alcohols. rjptonline.orgnih.gov These chiral alcohols are then converted through a series of chemical transformations into the final API. rsc.org

Utilization in the Development of Fine Chemicals and Specialty Materials

Beyond pharmaceuticals, this compound and its derivatives have potential applications in the field of fine chemicals and the development of advanced specialty materials.

Fine Chemicals:

The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. Chiral alcohols are a significant category of fine chemicals, serving as intermediates for a variety of more complex molecules, including those used in the fragrance and flavor industry. For instance, the structurally related compound 1-[(4R)-4-methylcyclohexen-1-yl]ethanone is utilized as an aroma chemical. google.com

Specialty Materials - Liquid Crystals:

A notable application of chiral molecules is in the formulation of liquid crystals (LCs). Chiral nematic liquid crystals, for example, are formed by doping a nematic liquid crystal with a chiral compound. The chirality of the dopant induces a helical twist in the nematic phase, leading to unique optical properties. Chiral aromatic alcohols and their derivatives can serve as these chiral dopants. The specific stereochemistry and molecular structure of the dopant influence the pitch of the helical structure and, consequently, the optical properties of the liquid crystal material. While specific research detailing the use of this compound in liquid crystal displays is not prominent, the principles of chiral doping in liquid crystals are well-established, and chiral alcohols are a known class of compounds used for this purpose. nih.gov

Future Perspectives and Innovations in the Research of 1r 1 4 Ethoxyphenyl Ethan 1 Ol

Emerging Biocatalytic Platforms and Directed Evolution Strategies

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. nih.gov The use of enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), is central to the asymmetric reduction of prochiral ketones to form chiral alcohols like (1R)-1-(4-ethoxyphenyl)ethan-1-ol. nih.govmdpi.com

Future advancements are centered on the discovery and engineering of novel enzymes. For instance, a novel medium-chain alcohol dehydrogenase (RhADH) from Rhodococcus has been identified for the asymmetric reduction of various aromatic ketones, achieving high enantiomeric excess (e.e.). nih.gov Such platforms could be adapted for the specific synthesis of this compound from 4'-ethoxyacetophenone (B44001). The primary challenge often lies in an enzyme's substrate specificity and stability.

To overcome these limitations, directed evolution has emerged as a transformative technique for tailoring enzymes to specific industrial needs. dntb.gov.uanih.gov This process involves iterative rounds of random mutagenesis, gene expression, and high-throughput screening to identify mutant enzymes with desired properties. nih.gov Through directed evolution, enzymes can be engineered to exhibit enhanced enantioselectivity, activity, and stability for non-natural substrates. nih.govnih.gov For example, the enantioselectivity of a lipase (B570770) in a kinetic resolution was improved from an initial 2% e.e. to over 90% e.e. through several rounds of evolution. nih.gov This "evolution in the test tube" approach holds immense promise for developing bespoke biocatalysts for the efficient synthesis of this compound. nih.gov

The table below summarizes findings for biocatalytic systems applicable to the synthesis of chiral aromatic alcohols.

Enzyme SystemSubstrate ExampleProductEnantiomeric Excess (e.e.)Key Findings
RhADH from Rhodococcus R62-hydroxyacetophenone(R)-(-)-1-phenyl-1,2-ethanediol>99%A bienzyme system with formate (B1220265) dehydrogenase for cofactor regeneration allowed for high substrate loading (60 g/L). nih.gov
Ketoreductase (KRED1001)Ketoester (precursor to Tofacitinib)(R)-hydroxy ester>99.5%Utilized glucose dehydrogenase for NADPH cofactor regeneration in an efficient process. nih.gov
Lipase from Candida antarctica (Novozym 435)Racemic 1-phenylethanol (B42297)(R)-acetate and (S)-alcohol99.7% (acetate), 99.8% (alcohol)Demonstrated effective kinetic resolution in supercritical CO2. beilstein-journals.org
Plant-cell biocatalyst (Daucus carota)Various ketonesChiral AlcoholsVariableOffers a sustainable, whole-cell biocatalyst option with natural cofactor recycling, though challenges like long reaction times remain. nih.gov

Integration of Continuous Flow Chemistry with Asymmetric Synthesis

Continuous flow chemistry is revolutionizing chemical manufacturing by moving from traditional batch reactors to automated, continuous systems. researchgate.net This technology offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and easier scalability. beilstein-journals.orgresearchgate.net The integration of asymmetric catalysis with continuous flow processing is a key area of innovation for producing chiral compounds like this compound. rsc.orgnih.gov

In the context of chiral alcohol synthesis, flow reactors can be packed with immobilized catalysts, whether they are enzymes (biocatalysis) or chiral metal complexes (organometallic catalysis). beilstein-journals.orgresearchgate.net This setup allows for the continuous conversion of a starting material, such as 4'-ethoxyacetophenone, into the desired chiral alcohol with the catalyst being retained in the reactor for extended use. beilstein-journals.org This approach not only improves efficiency but also simplifies product purification and catalyst recycling.

A notable example demonstrated the kinetic resolution of racemic 1-phenylethanol using an immobilized lipase in a continuous flow reactor with supercritical carbon dioxide as the solvent. beilstein-journals.org This system achieved a high throughput and excellent enantioselectivity (>99% e.e.) over three days of continuous operation. d-nb.info Similarly, the asymmetric transfer hydrogenation of acetophenone (B1666503) using an immobilized ruthenium catalyst in a flow reactor provided a steady conversion of 95% with 90% e.e. over 11 hours, with minimal catalyst leaching. d-nb.info These examples serve as strong proofs-of-concept for developing a continuous flow process for this compound.

The following table highlights the benefits of continuous flow systems in asymmetric synthesis.

Catalytic SystemReaction TypeFlow System AdvantageThroughput/Residence TimeEnantioselectivity (e.e.)
Immobilized Lipase (Novozym 435)Kinetic Resolution of 1-phenylethanolHigh throughput, consistent results over 3 days.25 mmol h⁻¹ in a 5-mL reactor. d-nb.info>99.7% beilstein-journals.org
Immobilized Ru(II) CatalystTransfer Hydrogenation of AcetophenoneConsistent activity and selectivity, low catalyst leaching.11 hours of continuous flow. d-nb.info90% d-nb.info
Chiral Amino-alcohol on Merrifield ResinDiethylzinc addition to BenzaldehydeReduced reaction time compared to batch.9.8 min residence time. beilstein-journals.org93% beilstein-journals.org
Heterogeneous Chiral CatalystsMultistep synthesis of (R)- and (S)-rolipramFirst successful multistep one-flow chiral API synthesis. nih.govNot specifiedNot specified

Advancements in Electrocatalytic and Photoredox Methodologies for Chiral Alcohols

Modern synthetic chemistry is increasingly turning to electricity and light as sustainable reagents to drive chemical transformations. chemrxiv.org Asymmetric electrocatalysis and photoredox catalysis are emerging as powerful strategies for the synthesis of chiral molecules, including complex alcohols. researchgate.net These methods offer novel reaction pathways that are often difficult to achieve with conventional thermal catalysis. chemrxiv.orgresearchgate.net

Asymmetric electrocatalysis uses an electric current to drive redox reactions, providing a traceless and precisely controllable reagent. chemrxiv.org A key innovation in this area is the development of bifunctional electrocatalysts that combine a redox-mediating moiety and a chiral ligand in a single molecule. chemrxiv.org For example, a copper electrocatalyst ligated with a TEMPO-BOX ligand has been successfully used for the oxidative kinetic resolution of racemic diols and amino alcohols, demonstrating the potential of this strategy for accessing enantioenriched molecules. chemrxiv.org

Photoredox catalysis utilizes visible light to initiate single-electron transfer events, enabling a wide range of chemical transformations under mild conditions. acs.org The combination of photoredox catalysis with enzymatic catalysis has created a powerful toolbox for asymmetric synthesis. acs.org In one such system, an organic photocatalyst and a carbonyl reductase were combined for the asymmetric synthesis of chiral 1,2-amino alcohols. acs.org This dual catalytic approach can also be applied to the deoxygenative functionalization of alcohols, converting them into valuable alkyl radicals for further reactions. rsc.orgnih.gov These methodologies could be harnessed for the stereoselective synthesis of this compound or for its further conversion into other complex chiral molecules.

MethodologyCatalytic System ExampleTransformationKey Feature
Asymmetric ElectrocatalysisTEMPO-BOX-ligated copper electrocatalystOxidative kinetic resolution of racemic 1,4-diols.Bifunctional electrocatalyst provides both redox mediation and stereocontrol. chemrxiv.org
Photoredox/Enzymatic CatalysisEosin Y (photocatalyst) + Carbonyl Reductase (enzyme)Asymmetric synthesis of chiral 1,2-amino alcohols.Redox-neutral strategy combining photocatalysis for radical generation and enzymatic control of enantioselectivity. acs.org
Photoredox CatalysisVisible-light photocatalyst + HAT auxiliarySite-selective C(sp³)–H alkylation of tetrahydrofurfuryl alcohol derivatives.Enables functionalization of traditionally unreactive C-H bonds via a radical-based directing group. nih.gov
NHC-Assisted Photoredox CatalysisN-heterocyclic carbene (NHC) + photoredox catalystDeoxygenative functionalization of alcohols.In-situ generated alcohol–NHC adducts are converted into alkyl radicals for C-O bond functionalization. rsc.org

Sustainable and Green Chemistry Considerations in Large-Scale Production

The principles of green chemistry are essential for the development of economically and environmentally sustainable manufacturing processes, particularly in the pharmaceutical industry. rsc.org For the large-scale production of this compound, key considerations include minimizing waste, reducing reliance on hazardous solvents, and improving energy efficiency.

A critical metric for evaluating the "greenness" of a process is the Process Mass Intensity (PMI) , which measures the total mass of materials (raw materials, solvents, water) used to produce a kilogram of the final product. rsc.org The pharmaceutical industry often has high PMIs, largely due to the extensive use of solvents and water in multi-step syntheses and purifications. rsc.org Future innovations aim to significantly reduce PMI by designing more efficient synthetic routes. This includes using biocatalysis, which operates in aqueous media under mild conditions, or employing solvent-free reaction conditions. nih.govacs.org

Catalyst recyclability is another cornerstone of green chemistry. acs.org The immobilization of catalysts on solid supports, such as mesoporous silica (B1680970), allows for their easy separation from the reaction mixture and reuse over multiple cycles without a significant loss of activity or selectivity. acs.org This approach is applicable to both metal-based catalysts and enzymes and is highly compatible with continuous flow systems. beilstein-journals.orgacs.org Furthermore, the use of abundant and renewable starting materials can enhance the sustainability of the entire production chain. rsc.org By integrating these green chemistry principles, the future large-scale production of this compound can become significantly more sustainable.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R)-1-(4-ethoxyphenyl)ethan-1-ol, and how is enantiomeric purity achieved?

  • Answer : The compound is typically synthesized via catalytic hydrogenation or asymmetric reduction of ketone precursors. For example, iron(II) phthalocyanine (FePC) catalysts in ethanol solvent under aerobic conditions enable Markovnikov-selective hydration of alkynes to secondary alcohols, yielding ~67% efficiency . Enantiomeric purity is achieved using chiral catalysts (e.g., Ru-BINAP complexes) or resolved via chiral HPLC, as demonstrated in analogous compounds with stereochemical purities >85% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Peaks for the ethoxy group (δ ~1.3–1.4 ppm for CH₃, δ ~4.0–4.1 ppm for OCH₂) and chiral alcohol proton (δ ~4.7–5.0 ppm, split as a quartet due to coupling with adjacent CH₃) .
  • ¹³C NMR : Signals at ~60–70 ppm (OCH₂), ~70–75 ppm (alcohol-bearing carbon), and aromatic carbons (~110-160 ppm) .
  • Chiral HPLC with polarimetric detection or mass spectrometry (GC-MS) validates enantiopurity .

Q. How does the ethoxy substituent influence the compound’s reactivity compared to non-substituted analogs?

  • Answer : The electron-donating ethoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position. It also enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-ethoxy analogs. Oxidation with KMnO₄ or CrO₃ yields 4-ethoxyacetophenone, while reduction with LiAlH₄ preserves the chiral center .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during functionalization of this compound?

  • Answer : Contradictions often arise from competing steric and electronic effects. For example, in Friedel-Crafts alkylation, the ethoxy group directs electrophiles to the para position, but steric hindrance may favor meta substitution. Computational modeling (DFT) and kinetic studies under varied conditions (temperature, solvent polarity) clarify dominant pathways. Cross-validation using X-ray crystallography or NOESY NMR resolves structural ambiguities .

Q. What strategies optimize enantioselective synthesis for industrial-scale production?

  • Answer : Biocatalytic methods (e.g., ketoreductases) offer high enantioselectivity (>99% ee) under mild conditions. Immobilized enzymes in continuous-flow reactors enhance stability and scalability . Alternatively, asymmetric transfer hydrogenation with chiral ligands (e.g., TsDPEN) in biphasic systems improves yield and reduces catalyst loading .

Q. How does the compound’s stereochemistry impact its biological or catalytic applications?

  • Answer : The (1R)-configuration is critical in chiral auxiliaries for asymmetric synthesis (e.g., Evans oxazolidinones) and pharmaceutical intermediates. In catalysis, the stereocenter influences transition-state interactions in enantioselective hydrogenation or enzyme-substrate binding . Preliminary studies on analogous compounds suggest antimicrobial activity, though structure-activity relationships (SAR) require further exploration .

Methodological and Environmental Considerations

Q. What advanced techniques validate the compound’s stability under varying reaction conditions?

  • Answer : Accelerated stability studies (40°C/75% RH) with LC-MS monitor degradation products. Kinetic isotope effects (KIE) and Eyring analysis assess thermal decomposition pathways. For photostability, UV-Vis spectroscopy under controlled irradiation identifies radical intermediates .

Q. What are the environmental implications of this compound synthesis and disposal?

  • Answer : While data is limited, solvent recovery (e.g., ethanol distillation) and catalytic waste minimization are recommended. Ecotoxicological assays (e.g., Daphnia magna LC50) and biodegradation studies (OECD 301F) should be prioritized. Green chemistry approaches, such as microwave-assisted synthesis or biocatalysis, reduce energy and hazardous byproducts .

Future Research Directions

Q. What unexplored applications warrant investigation for this compound?

  • Answer : Potential areas include:

  • Chiral ligands : Asymmetric catalysis in C–C bond-forming reactions (e.g., Heck coupling).
  • Pharmaceutical intermediates : Synthesis of β-blockers or antifungal agents via derivatization.
  • Material science : Liquid crystals or polymers leveraging its rigid aromatic core and chiral center .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.